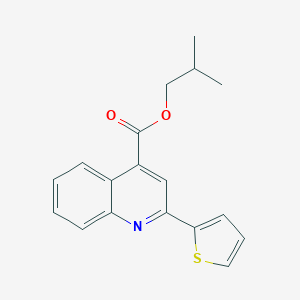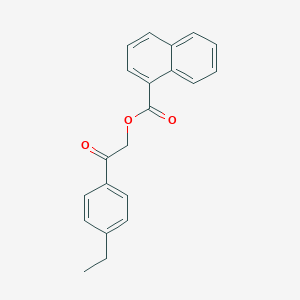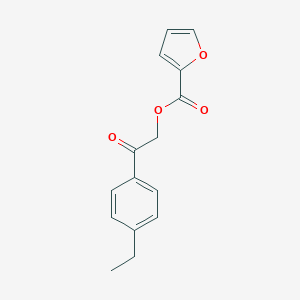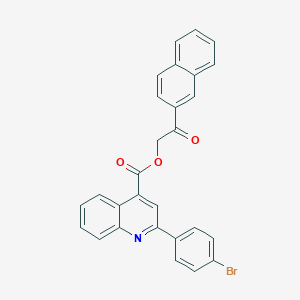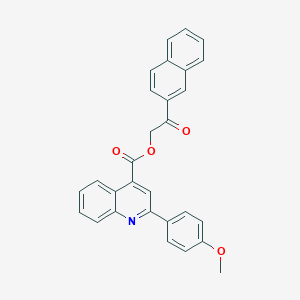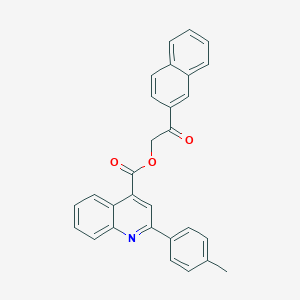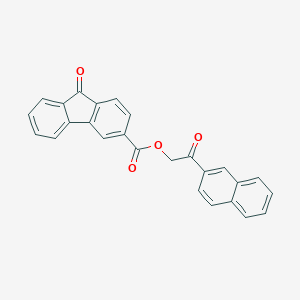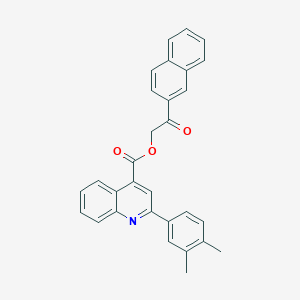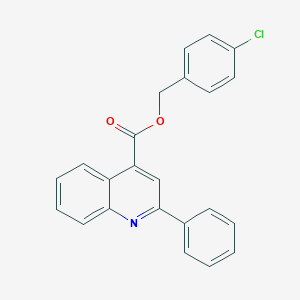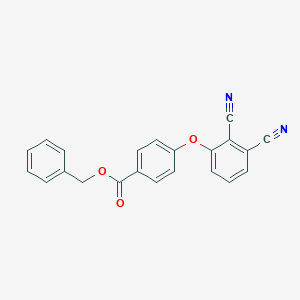
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chlorophenoxy group and an anilino group attached to a butanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 4-nitroaniline.
Formation of 2-Chlorophenoxy-4-nitroaniline: 2-chlorophenol reacts with 4-nitroaniline in the presence of a base such as potassium carbonate to form 2-chlorophenoxy-4-nitroaniline.
Reduction: The nitro group in 2-chlorophenoxy-4-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, resulting in 2-chlorophenoxy-4-aniline.
Acylation: The final step involves the acylation of 2-chlorophenoxy-4-aniline with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[4-(4-Chlorophenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Methoxyphenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Hydroxyphenoxy)anilino]-4-oxobutanoic acid
Uniqueness
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is unique due to the presence of the 2-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenoxy group.
属性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC 名称 |
4-[4-(2-chlorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-12-7-5-11(6-8-12)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI 键 |
VVOPBLKAFSPAOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B339163.png)
![Benzyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B339164.png)
![2-(4-Ethylphenyl)-2-oxoethyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B339167.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B339170.png)
